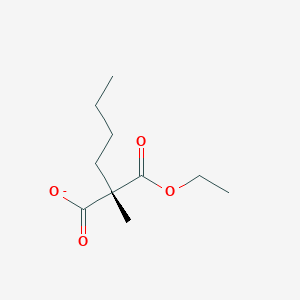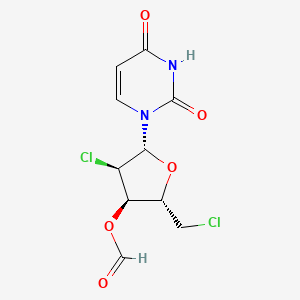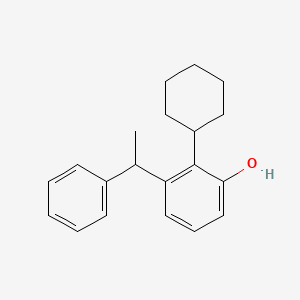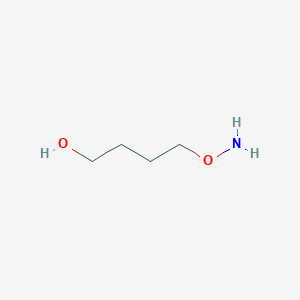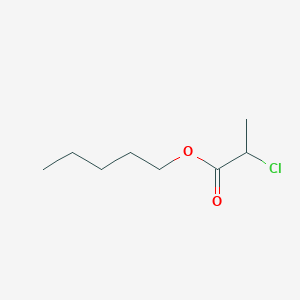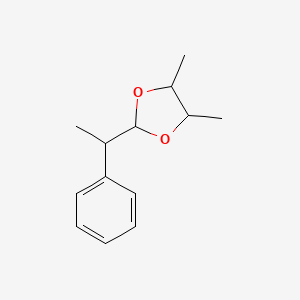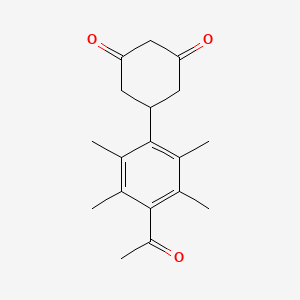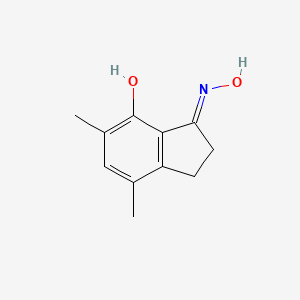
(3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol is an organic compound with a unique structure that includes a hydroxyimino group and a dihydroindenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5,7-dimethyl-1,2-dihydroinden-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at elevated temperatures to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one: Shares a similar hydroxyimino group but differs in the core structure.
(3E,7E)-homofarnesic acid: Contains a similar (3E) configuration but has a different functional group and core structure.
Uniqueness
(3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol is unique due to its specific combination of a hydroxyimino group and a dihydroindenol core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3E)-3-hydroxyimino-5,7-dimethyl-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C11H13NO2/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12-14/h5,13-14H,3-4H2,1-2H3/b12-9+ |
InChI Key |
GDPOSSWORUVFQG-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC(=C(C\2=C1CC/C2=N\O)O)C |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2=NO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


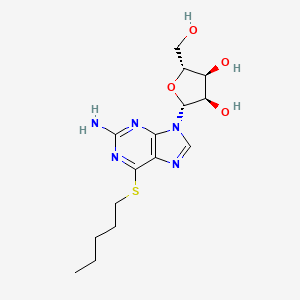
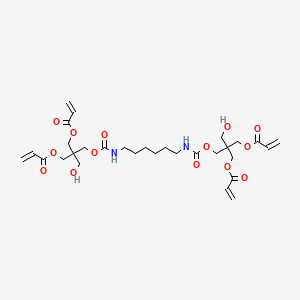
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

